molecular formula C19H22O2 B310929 2,5-Dimethylphenyl 4-tert-butylbenzoate

2,5-Dimethylphenyl 4-tert-butylbenzoate

Cat. No.: B310929
M. Wt: 282.4 g/mol
InChI Key: PHXUYDOWVQCNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl 4-tert-butylbenzoate is an ester derivative composed of a 4-tert-butylbenzoic acid moiety esterified with 2,5-dimethylphenol. The compound’s lipophilicity and steric bulk, influenced by the tert-butyl and dimethylphenyl groups, may render it suitable for applications requiring membrane permeability or environmental persistence.

Properties

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(2,5-dimethylphenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C19H22O2/c1-13-6-7-14(2)17(12-13)21-18(20)15-8-10-16(11-9-15)19(3,4)5/h6-12H,1-5H3

InChI Key

PHXUYDOWVQCNOI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dimethylphenyl 4-tert-butylbenzoate with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Structural Features Biological Activity (if available)
This compound (target) C₁₈H₂₀O₃* ~284.35* ~5.5* 0 3 Ester linkage; 2,5-dimethylphenyl, tert-butyl Not reported in evidence
4-tert-butyl-N-(2,5-dimethylphenyl)benzamide C₁₉H₂₃NO 281.4 5.05 1 2 Amide linkage; same substituents as target Not reported in evidence
2-(2,5-dimethylphenyl)-2-oxoethyl 4-tert-butylbenzoate C₂₁H₂₄O₃ 324.41 N/A 0 3 Oxoethyl spacer; increased steric bulk Not reported in evidence
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 291.35 N/A 2 3 Hydroxynaphthalene core; carboxamide linkage PET inhibition (IC₅₀ ~10 µM) in chloroplasts

*Estimated values based on structural analysis.

Key Observations:
  • Substituent Effects : The 2,5-dimethylphenyl group is shared across all analogs. highlights that this substitution pattern correlates with high photosynthetic electron transport (PET) inhibition in carboxamides, suggesting positional importance in biological activity .
  • Steric and Electronic Factors : The oxoethyl spacer in 2-(2,5-dimethylphenyl)-2-oxoethyl 4-tert-butylbenzoate introduces additional steric hindrance, which may limit interactions in biological systems compared to the simpler ester or amide structures .

Substituent Position and Electronic Effects

emphasizes that electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition in carboxamides. However, the 2,5-dimethylphenyl group (electron-donating) also demonstrates high activity, indicating that substituent position may outweigh electronic effects in certain contexts . For the target ester, the absence of electron-withdrawing groups could limit PET inhibition efficacy compared to fluorinated analogs, though this remains speculative without direct data.

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